Product packaging for 1-[4-(2-Propynyloxy)phenyl]-1-ethanone(Cat. No.:CAS No. 34264-14-7)

1-[4-(2-Propynyloxy)phenyl]-1-ethanone

Cat. No.: B1273840
CAS No.: 34264-14-7
M. Wt: 174.2 g/mol
InChI Key: VQORXUVLMTXOMV-UHFFFAOYSA-N
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Description

Structural Context and Significance of the 1-Ethanone Moiety

The 1-ethanone, or acetophenone (B1666503), moiety is the simplest aromatic ketone and represents a fundamental structural unit in organic chemistry. wikipedia.org This group consists of a methyl ketone attached to a phenyl ring. ontosight.ai The acetophenone framework is not merely a passive scaffold; its chemical reactivity makes it a crucial precursor in a multitude of synthetic transformations. nih.govresearchgate.net It is widely employed in the synthesis of pharmaceuticals, fragrances, and resins. wikipedia.orgnih.gov

The carbonyl group of the acetophenone moiety is electrophilic, making it susceptible to nucleophilic attack, while the adjacent methyl group's protons are acidic, allowing for enolate formation and subsequent α-functionalization reactions. nih.govresearchgate.net This reactivity is harnessed in classic reactions like aldol (B89426) condensations and serves as a cornerstone for building molecular complexity. researchgate.net In medicinal chemistry, the acetophenone scaffold is present in various pharmacologically active agents, including the antidepressant bupropion (B1668061) and the anorectic drug amfepramone. nih.gov Its prevalence in both natural products and synthetic drugs underscores its importance as a privileged structure in drug discovery and development. nih.govmdpi.comnih.gov

Role of the Propynyloxy (B15346420) Functional Group in Chemical Synthesis

The propynyloxy group, a type of propargyl ether, is a highly versatile functional group in chemical synthesis due to the presence of a terminal alkyne. mdpi.comrawsource.com This alkyne functionality is a key participant in a wide range of chemical reactions, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ai This reaction allows for the efficient and specific covalent linking of molecules, enabling applications in bioconjugation, materials science, and drug development. ontosight.ai

Beyond click chemistry, the propargyl group can engage in various other transformations. mdpi.comnih.gov It can be used in propargylation reactions, where it adds to carbonyl compounds to form homopropargylic alcohols, which are themselves valuable synthetic intermediates. mdpi.comnih.gov The terminal alkyne can also be functionalized through Sonogashira coupling, C-H activation, and other metal-catalyzed reactions. sci-hub.se In the context of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone, the propynyloxy group provides a reactive handle for derivatization, allowing for its incorporation into larger, more complex structures or for its attachment to surfaces and biomolecules. The propynyloxy group's ability to form covalent bonds with molecular targets like enzymes also makes it a feature of interest in designing enzyme inhibitors.

Overview of Research Trajectories for Acetophenone Derivatives

Research involving acetophenone derivatives is a dynamic and expanding field, driven by their wide applicability in pharmaceuticals, agrochemicals, materials science, and specialty chemicals. mdpi.commarketreportanalytics.commarketresearchfuture.com A significant trend is the development of novel synthetic methodologies to create highly functionalized acetophenone analogs with tailored properties. researchgate.netmdpi.com These efforts often focus on creating libraries of compounds for high-throughput screening in drug discovery programs. nih.govontosight.ai

In the pharmaceutical sector, there is a growing focus on designing acetophenone derivatives as scaffolds for drugs targeting a range of diseases. ontosight.ainih.gov Natural and synthetic acetophenones are being investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.gov Another major research trajectory is the use of acetophenone derivatives in materials science, for example, in the synthesis of polymers and liquid crystals. ontosight.ai

Furthermore, there is an increasing emphasis on sustainable and "green" chemistry approaches for the synthesis of acetophenones, aiming to reduce environmental impact through milder reaction conditions and the use of eco-friendly reagents. rawsource.commarketresearchfuture.com The global market for acetophenone is projected to grow, spurred by demand from the fragrance, flavor, and pharmaceutical industries, which continues to fuel innovation in the synthesis and application of its derivatives. marketreportanalytics.commarketresearchfuture.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B1273840 1-[4-(2-Propynyloxy)phenyl]-1-ethanone CAS No. 34264-14-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-ynoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h1,4-7H,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQORXUVLMTXOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377487
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34264-14-7
Record name 1-{4-[(Prop-2-yn-1-yl)oxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 2 Propynyloxy Phenyl 1 Ethanone

Established Synthetic Pathways for 1-[4-(2-Propynyloxy)phenyl]-1-ethanone

The creation of the ether bond in this compound is typically achieved via nucleophilic substitution, where a deprotonated phenol (B47542) acts as the nucleophile.

The most common and direct route for synthesizing this compound is the O-alkylation of 4-hydroxyacetophenone. This transformation is classically performed via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a propargyl halide, such as propargyl bromide. wikipedia.orgnih.gov

The general mechanism involves the attack of the phenoxide ion on the electrophilic carbon of the propargyl halide, leading to the displacement of the halide leaving group and the formation of the desired aryl propargyl ether. wikipedia.org

While the Williamson ether synthesis is the predominant method, other synthetic strategies can be employed.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to various functional groups, including ethers, under mild conditions. wikipedia.orgorganic-chemistry.org In this context, 4-hydroxyacetophenone (acting as the nucleophile) would react with propargyl alcohol in the presence of a phosphine (B1218219), like triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The reaction proceeds through the activation of the propargyl alcohol by the phosphine and azodicarboxylate, making it susceptible to nucleophilic attack by the phenoxide. organic-chemistry.orgyoutube.com

Phase-Transfer Catalysis (PTC): This technique can enhance the efficiency of the O-alkylation reaction, particularly in biphasic systems. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is generated with a base like sodium hydroxide) to the organic phase containing the propargyl halide. This method can lead to faster reaction times and reduced solvent usage. medcraveonline.com

Nicholas Reaction: For substrates that may be sensitive to the basic conditions of the Williamson ether synthesis, the Nicholas reaction offers an acid-promoted alternative for propargylation. nih.gov This method involves the use of a dicobalt hexacarbonyl-stabilized propargylium cation, which can then react with the hydroxyl group of 4-hydroxyacetophenone. nih.gov

Precursor Compounds and Reagents in the Synthesis of this compound

The successful synthesis of this compound relies on the appropriate selection of precursors and reagents.

Role Compound/Reagent Function
Starting Material 4-HydroxyacetophenoneProvides the core phenyl-ethanone structure with a hydroxyl group for etherification.
Alkylating Agent Propargyl bromideProvides the propargyl group that forms the ether linkage. Propargyl chloride or tosylate can also be used. reddit.com
Base Potassium carbonate (K₂CO₃)Deprotonates the phenolic hydroxyl group to form the reactive phenoxide. reddit.com
Sodium hydride (NaH)A strong base used to deprotonate the phenol. nih.govyoutube.com
Cesium carbonate (Cs₂CO₃)An alternative base often used to improve yields in O-alkylation reactions. reddit.com
Sodium hydroxide (B78521) (NaOH)Used in phase-transfer catalysis systems. reddit.com
Solvent Acetone (B3395972)A common polar aprotic solvent for Williamson ether synthesis.
Acetonitrile (B52724) (MeCN)A polar aprotic solvent that can facilitate SN2 reactions.
N,N-Dimethylformamide (DMF)A polar aprotic solvent often used for O-alkylation. reddit.com
Tetrahydrofuran (THF)A common solvent for reactions involving sodium hydride and for Mitsunobu reactions. youtube.comnih.gov
Catalyst Tetrabutylammonium bromide (TBAB)A phase-transfer catalyst used to improve reaction rates in biphasic systems.
Mitsunobu Reagents Triphenylphosphine (TPP)Activates the alcohol in the Mitsunobu reaction. nih.gov
Diethyl azodicarboxylate (DEAD)Co-reagent with TPP in the Mitsunobu reaction. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and by-product formation.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. For the Williamson ether synthesis, the combination of a strong base like sodium hydride in an aprotic solvent like THF or DMF is often effective. nih.gov However, milder bases such as potassium carbonate in acetone or acetonitrile are also widely used and can be sufficient. reddit.com The reaction temperature can be varied from room temperature to reflux to influence the reaction rate. reddit.com

Microwave-Assisted Synthesis: A significant advancement in optimizing this synthesis is the use of microwave irradiation. numberanalytics.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. sacredheart.edusemanticscholar.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. sacredheart.edu For instance, microwave-assisted Williamson ether synthesis has been shown to increase yields and decrease reaction times significantly. sacredheart.edu Solvent-free microwave-assisted methods using a solid support like potassium carbonate also represent a greener and more efficient approach. bohrium.comresearchgate.net

The table below summarizes a comparison of different synthetic methodologies and their typical yields.

Synthetic Method Typical Reagents Typical Conditions Reported Yield
Williamson Ether Synthesis 4-Hydroxyacetophenone, Propargyl Bromide, K₂CO₃, AcetoneRefluxHigh
Mitsunobu Reaction 4-Hydroxyacetophenone, Propargyl Alcohol, TPP, DEAD0 °C to Room Temp, THF72-78%
Phase-Transfer Catalysis 4-Hydroxyacetophenone, Propargyl Bromide, NaOH, TBAB60 °C, Water-Toluene~85%
Microwave-Assisted Synthesis 4-Hydroxyacetophenone, Propargyl Bromide, Base100-130 °C, 10-30 min~87-91%

Chemical Transformations and Derivatization Strategies of 1 4 2 Propynyloxy Phenyl 1 Ethanone

Reactivity of the Propynyloxy (B15346420) Moiety

The terminal alkyne of the propargyl ether group is a hub of reactivity, enabling a variety of coupling and functionalization reactions.

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent reaction involving the propynyloxy moiety is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction facilitates the covalent linkage of the alkyne-containing molecule with an azide-functionalized counterpart to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govlabinsights.nl The CuAAC reaction is renowned for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide range of functional groups. labinsights.nldovepress.com These characteristics make it an invaluable tool in drug discovery, bioconjugation, materials science, and polymer chemistry. labinsights.nldovepress.comacs.orgontosight.ai

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner. nih.gov The robustness of the CuAAC allows it to be performed in various solvents, including water, and with numerous sources of copper(I), which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. nih.govrsc.org The resulting triazole ring is more than a simple linker; it is a rigid, aromatic unit that can engage in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final molecule. acs.org

Azide ReactantCatalyst SystemSolventProduct TypeReference
Benzyl (B1604629) azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1,4-Disubstituted 1,2,3-triazole nih.gov
Azidomethyl Phenyl KetoneCu(I) saltOrganic SolventPeptidotriazole precursor nih.gov
Azide-modified biomoleculeCopper(I) with ligand (e.g., THPTA)Aqueous bufferBioconjugate nih.gov
Alkyl azidesCuIVariousSmall molecule library member nih.gov

Other Alkyne-Directed Reactions for Functionalization

Beyond click chemistry, the terminal alkyne of 1-[4-(2-propynyloxy)phenyl]-1-ethanone is amenable to other synthetic transformations, expanding its utility.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This reaction is a powerful method for constructing substituted alkynes and conjugated enyne systems.

Glaser Coupling: In the presence of a copper(I) salt such as copper(I) chloride or bromide and an oxidant (e.g., oxygen), terminal alkynes can undergo oxidative homocoupling to form symmetric 1,3-diynes.

Mannich Reaction: The reaction of the terminal alkyne with formaldehyde (B43269) and a secondary amine (such as diethylamine (B46881) or piperidine) in the presence of a copper(I) catalyst yields a propargylamine. This introduces a basic nitrogen-containing functionality.

Alkyne Hydration: Under acidic conditions with a mercury(II) salt catalyst, the alkyne can be hydrated according to Markovnikov's rule to yield a methyl ketone. In the case of the propynyloxy group, this would transform it into an acetonyloxy group.

Propargylic Rearrangement Studies of Related Ethers

Aryl propargyl ethers, the structural class to which this compound belongs, can undergo thermal or metal-catalyzed psu.edupsu.edu-sigmatropic rearrangements, most notably the Claisen rearrangement. nih.govscispace.com This transformation typically requires high temperatures to overcome a significant activation barrier. nih.govscispace.com The reaction of a propargyl aryl ether leads to the formation of an allenyl-substituted phenol (B47542), which can then tautomerize to a more stable chromene structure.

Recent advancements have shown that soft Lewis acids, particularly gold(I) complexes, can effectively catalyze the propargyl Claisen rearrangement under much milder conditions, often at room temperature. psu.eduacs.orgorganic-chemistry.org This catalytic pathway proceeds through the activation of the alkyne by the gold(I) catalyst. psu.edu The reaction is highly versatile, accommodating a wide range of substituents on the aryl and propargylic positions. acs.org Furthermore, when chiral, nonracemic propargyl ethers are used, the rearrangement can proceed with excellent chirality transfer, enabling the synthesis of enantioenriched allenes. acs.orgorganic-chemistry.org

Reaction TypeConditionsTypical ProductReference
Thermal Claisen RearrangementHigh temperature (e.g., >150 °C), inert solventChromenes (via allenyl phenol intermediate) scispace.com
Gold(I)-Catalyzed Rearrangement[(Ph₃PAu)₃O]BF₄ (1 mol%), CH₂Cl₂, room tempHomoallenic alcohols/aldehydes psu.eduorganic-chemistry.org
Co(OTf)₂/N,N'-dioxide Catalyzed DearomatizationChiral catalyst, elevated temperatureBenzocyclohexenones nih.gov

Transformations Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group provides a second site for chemical modification, primarily centered on the reactivity of the carbonyl group and the acidity of the adjacent α-protons.

Carbonyl Group Modifications and Reductions

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack, allowing for a variety of transformations.

Reduction: The ketone can be readily reduced to a secondary alcohol, 1-[4-(2-propynyloxy)phenyl]ethanol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Grignard Reaction: Addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: The carbonyl oxygen can be replaced with a carbon-carbon double bond through the Wittig reaction. Treatment with a phosphorus ylide (a Wittig reagent) converts the ketone into a substituted alkene.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, respectively, followed by reduction with a reagent like sodium cyanoborohydride (NaBH₃CN).

TransformationTypical ReagentsProduct Functional Group
ReductionNaBH₄, MeOH or LiAlH₄, THFSecondary Alcohol
Grignard Addition1. CH₃MgBr, Et₂O; 2. H₃O⁺Tertiary Alcohol
Wittig OlefinationPh₃P=CH₂, THFAlkene
Reductive Amination1. RNH₂, cat. H⁺; 2. NaBH₃CNAmine

Alpha-Substitution Reactions and Subsequent Derivatizations

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic due to resonance stabilization of the resulting conjugate base, the enolate. msu.edu This enolate is a powerful carbon nucleophile and can react with various electrophiles in α-substitution reactions. msu.eduwikipedia.org

Enolate Formation: The enolate can be generated by treating the ketone with a suitable base. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) ensure complete and irreversible deprotonation, while weaker bases like sodium hydroxide (B78521) or sodium ethoxide establish an equilibrium between the ketone and the enolate. msu.edu

Alkylation: The generated enolate can be alkylated by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. This reaction forms a new carbon-carbon bond at the α-position, elongating the carbon chain.

Halogenation: In the presence of acid and a halogen (Cl₂, Br₂, I₂), the ketone can be halogenated at the α-position via an enol intermediate. wikipedia.org Under basic conditions, polyhalogenation can occur, potentially leading to the haloform reaction if a methyl ketone is used. msu.edu

Aldol (B89426) Addition/Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another aldehyde or ketone (including another molecule of itself) in an aldol addition reaction, forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone (an aldol condensation product).

These α-substitution reactions provide a powerful platform for further derivatization, enabling the construction of more complex carbon skeletons attached to the 4-(2-propynyloxy)phenyl scaffold.

Heterocyclic Synthesis and Annulation Reactions Utilizing this compound

The presence of both a carbonyl group and a propargyl ether moiety in this compound opens up multiple avenues for the construction of complex heterocyclic frameworks. These reactions often proceed through initial transformations of either the ketone or the alkyne, followed by cyclization steps.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound typically proceeds through a two-step sequence. The first step involves the conversion of the starting ketone into a chalcone (B49325) intermediate, which is an α,β-unsaturated ketone. This chalcone then undergoes a cyclocondensation reaction with a hydrazine (B178648) derivative to yield the pyrazole ring system.

A common method for this transformation is the reaction of the chalcone analogue of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, often under reflux conditions. The reaction involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization followed by dehydration to afford the stable aromatic pyrazole ring. The general reaction is depicted below:

Reaction Scheme for Pyrazole Synthesis

While specific examples detailing the synthesis of pyrazoles directly from this compound are not extensively documented in readily available literature, the pathway is a well-established and reliable method for pyrazole synthesis from a wide array of chalcones. nih.govnih.gov

Synthesis of Chalcone Analogues

The primary method for synthesizing chalcone analogues from this compound is the Claisen-Schmidt condensation. nih.govnih.gov This base-catalyzed reaction involves the condensation of the ketone with an aromatic aldehyde. The aldehyde, lacking α-hydrogens, cannot undergo self-condensation, thus favoring the cross-condensation product.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The base abstracts a proton from the α-carbon of the ketone, generating an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

A variety of aromatic aldehydes can be employed in this reaction, allowing for the synthesis of a diverse library of chalcone analogues bearing the 4-(2-propynyloxy)phenyl moiety. The specific reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired chalcone.

Table 1: Representative Chalcone Analogues Synthesized from this compound

Aldehyde ReactantChalcone Product Name
Benzaldehyde1-(4-(prop-2-yn-1-yloxy)phenyl)-3-phenylprop-2-en-1-one
4-Chlorobenzaldehyde3-(4-chlorophenyl)-1-(4-(prop-2-yn-1-yloxy)phenyl)prop-2-en-1-one
4-Methoxybenzaldehyde3-(4-methoxyphenyl)-1-(4-(prop-2-yn-1-yloxy)phenyl)prop-2-en-1-one

Exploration of Other Cyclization Pathways

The dual functionality of this compound provides opportunities for various other cyclization reactions beyond the formation of pyrazoles and the initial synthesis of chalcones. The terminal alkyne, in particular, is a versatile functional group for constructing heterocyclic rings.

One potential pathway involves the intramolecular cyclization of derivatives of this compound. For instance, after modification of the ketone functionality, the propargyl group could participate in cyclization reactions. While specific examples starting from this exact compound are not prevalent in the searched literature, related propargyl ethers are known to undergo cyclization to form various heterocyclic systems, such as furans and pyrans, often catalyzed by transition metals.

Furthermore, the chalcone derivatives synthesized from this compound can serve as precursors for a wider range of heterocyclic compounds. The α,β-unsaturated ketone system in chalcones is a Michael acceptor and can react with various dinucleophiles to form different heterocyclic rings, including pyrimidines, benzodiazepines, and thiazines. The specific heterocyclic system formed depends on the nature of the dinucleophile used in the reaction.

Computational Chemistry Studies on 1 4 2 Propynyloxy Phenyl 1 Ethanone

Quantum Chemical Calculations for Molecular Structure Optimization

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard methods for determining the optimized geometry of a molecule. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure of the molecule in the gas phase or in solution.

Despite the common application of these methods, a specific study detailing the optimized molecular structure of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone through quantum chemical calculations could not be located in the searched scientific literature. Therefore, no data tables of calculated bond lengths, bond angles, or dihedral angles for this compound can be provided.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the potential energy surface provides insight into the relative stabilities of these conformers and the energy barriers between them.

A detailed conformational analysis and energy landscape mapping for this compound has not been reported in the reviewed literature. Such a study would identify the most stable conformers, likely involving rotation around the C-O bonds of the ether linkage and the C-C bond of the acetyl group, and quantify their relative energies. However, no published data on the potential energy surface or the characterization of different conformers for this specific molecule is available.

Theoretical Studies of Reaction Mechanisms Involving the Compound

Theoretical studies of reaction mechanisms use computational methods to map the energetic pathway from reactants to products, identifying transition states and intermediates. Given the structure of this compound, which contains a terminal alkyne, it is a candidate for reactions such as cycloadditions (e.g., click chemistry), oxidation, or reduction.

However, searches for theoretical studies on the mechanisms of reactions specifically involving this compound did not yield any results. While general mechanisms for reactions of the propargyl ether or acetophenone (B1666503) functional groups are well-established, computational investigations detailing the specific transition states, activation energies, and reaction coordinates for this compound are not present in the available literature.

Prediction and Validation of Spectroscopic Properties through Computational Models

Computational models are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are valuable for interpreting experimental data and confirming molecular structures.

No specific computational studies that predict and validate the spectroscopic properties (IR, NMR, UV-Vis) of this compound were found. Consequently, a data table comparing theoretically predicted spectroscopic values with experimental data cannot be compiled.

Advanced Applications of 1 4 2 Propynyloxy Phenyl 1 Ethanone in Chemical and Biological Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

The dual reactivity of 1-[4-(2-Propynyloxy)phenyl]-1-ethanone makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. The acetyl group can participate in various reactions, such as aldol (B89426) condensations, to form chalcones, while the terminal alkyne of the propargyl ether moiety is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This compound serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it can be used to create chalcones, which are precursors to flavonoids and isoflavonoids. jmchemsci.com These chalcones, characterized by an α,β-unsaturated carbonyl system, can be further cyclized to generate diverse heterocyclic scaffolds.

Furthermore, the propargyl group allows for the introduction of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The CuAAC reaction provides a highly efficient and regioselective method for forming this five-membered heterocycle. This has been demonstrated in the synthesis of coumarin-1,2,3-triazole conjugates, where an O-propargylated coumarin, a molecule structurally related to this compound in terms of the reactive propargyl group, is reacted with various azides. mdpi.com

Facilitation of Novel Compound Library Generation

The principles of combinatorial chemistry aim to rapidly generate a large number of structurally diverse molecules for biological screening. nih.gov The orthogonal reactivity of the ketone and alkyne functionalities in this compound makes it an ideal scaffold for the creation of such compound libraries.

One can envision a combinatorial approach where the acetyl group is first reacted with a diverse set of aldehydes to produce a library of chalcone (B49325) intermediates. Subsequently, the terminal alkyne in each of these chalcones can be reacted with a library of azides via CuAAC to generate a large and diverse collection of triazole-containing compounds. This parallel synthesis approach allows for the systematic exploration of chemical space around a core scaffold, which is a crucial step in the early stages of drug discovery. imperial.ac.uk While direct examples of large-scale library synthesis using this specific ketone are not extensively documented in readily available literature, its structure is well-suited for such applications based on established combinatorial strategies.

Strategies for Bioconjugation and Biomolecule Labeling

Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology. The terminal alkyne of this compound makes it a prime candidate for bioconjugation via click chemistry. nih.gov This reaction is bioorthogonal, meaning it can proceed in a biological environment without interfering with native biochemical processes.

The strategy typically involves the introduction of an azide (B81097) group into a biomolecule, either through metabolic labeling or by chemical modification of reactive amino acid side chains. The alkyne-containing molecule, in this case, a derivative of this compound, can then be "clicked" onto the azido-modified biomolecule. This approach has been widely used for site-specific protein labeling. nih.gov For instance, a fluorescent dye or other reporter molecule could be attached to the phenyl ring of this compound, and this entire construct could then be conjugated to a target protein for imaging or tracking purposes. The small size of the alkyne and azide groups ensures minimal perturbation to the structure and function of the biomolecule. nih.gov

Design and Synthesis of Compounds with Potential Biological Relevance

The structural features of this compound make it an attractive starting point for the design and synthesis of novel compounds with a range of potential biological activities.

Development of Enzyme Inhibitor Scaffolds

Many biologically active molecules function by inhibiting the activity of specific enzymes. The core structure of this compound can be elaborated to create scaffolds for enzyme inhibitors. For example, chalcones derived from this compound have been investigated for their inhibitory activity against various enzymes. Furthermore, the triazole ring, which can be readily introduced via click chemistry, is a key component of many enzyme inhibitors. For instance, derivatives of 4-phenylbutenone have shown potent inhibition of carbonic anhydrases and cholinesterases. nih.gov While specific studies on derivatives of this compound as enzyme inhibitors are emerging, the synthesis of related structures with demonstrated inhibitory activity highlights the potential of this chemical scaffold. For example, certain chromone (B188151) derivatives have been identified as specific inhibitors of phosphatidylinositol 3-kinase. nih.gov

Exploration of Derivatives for Potential Antimicrobial and Antitumor Activities

The search for new antimicrobial and antitumor agents is a major focus of medicinal chemistry. Derivatives of this compound, particularly chalcones and triazoles, have shown promise in these areas.

Antimicrobial Activities: Chalcones are known to possess a wide spectrum of antimicrobial activities. nih.gov Similarly, 1,2,4-triazole (B32235) derivatives have been extensively studied as antibacterial and antifungal agents. nih.gov For example, novel isoxazole-containing chalcones and their dihydropyrazole derivatives have demonstrated significant antibacterial and antifungal properties. nih.gov Coumarin-1,2,3-triazole conjugates have also been synthesized and evaluated for their antimicrobial activity, with some compounds showing notable efficacy against Enterococcus faecalis. mdpi.com

Antitumor Activities: Many chalcone and triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines. nih.gov For instance, certain isoxazole-containing dihydropyrazoles derived from chalcones have shown potent anticancer activity. nih.gov The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Table 1: Biological Activities of Chalcone and Triazole Derivatives This table presents data on derivatives of related acetophenones, illustrating the potential activities of compounds derived from this compound.

Compound Class Derivative Example Biological Activity Target Organism/Cell Line Reported Activity (MIC/IC50)
Chalcone Isoxazole-containing chalcone Antibacterial S. aureus MIC = 1 µg/mL
Isoxazole-containing chalcone Antioxidant DPPH assay IC50 = 5 ± 1 µg/mL
Triazole Coumarin-1,2,3-triazole conjugate Antibacterial E. faecalis MIC = 12.5–50 µg/mL
Dihydropyrazole from chalcone Antifungal C. albicans IC50 = 2 ± 1 µg/mL
Dihydropyrazole from chalcone Anticancer Cancer cell lines IC50 = 2 ± 1 µg/mL

Other Emerging Bioactivity Investigations

The versatility of this compound as a synthetic precursor opens the door to exploring a wide range of other potential biological activities. The ability to readily synthesize diverse libraries of compounds allows for high-throughput screening against various biological targets. This can lead to the discovery of novel compounds with activities in areas such as antiviral, anti-inflammatory, and neuroprotective research. The core structure can be found in compounds investigated for a variety of therapeutic applications, indicating the broad potential of its derivatives. beilstein-journals.org

Integration into Advanced Materials Science Research

The unique molecular architecture of this compound, specifically its terminal alkyne group, positions it as a valuable monomer and surface modification agent in the field of advanced materials science. Its utility is primarily harnessed through "click chemistry," a set of biocompatible, highly efficient, and specific chemical reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne on this compound and an azide-functionalized molecule or polymer. nih.govtcichemicals.com This reaction's reliability and mild conditions make it ideal for the synthesis of complex macromolecular structures. tcichemicals.comeijppr.com

The integration of this compound into materials science allows for the precise design of polymers with tailored properties. The propargyl group serves as a versatile handle for polymerization and functionalization, enabling the creation of materials for a wide array of applications, from drug delivery systems to advanced coatings. eijppr.com The ethanone (B97240) portion of the molecule also offers a site for further chemical modification, adding to its versatility as a building block.

Polymer Synthesis and Modification

The terminal alkyne of this compound is a key functional group for its use in polymer chemistry. Through CuAAC, this compound can be polymerized with bifunctional or multifunctional azide-containing monomers to create high-molecular-weight polymers. This approach allows for the synthesis of linear, branched, and cross-linked polymers with precisely controlled structures. The resulting triazole rings, formed during the click reaction, are not merely linkers but add to the polymer's properties, often enhancing thermal stability and polarity. nih.gov

Furthermore, this compound can be used to modify existing polymers. By grafting this compound onto a polymer backbone that has been functionalized with azide groups, the properties of the original polymer can be significantly altered. For instance, grafting can be used to introduce the phenyl and ethanone functionalities, which can change the polymer's solubility, thermal characteristics, and refractive index.

Below is a table illustrating the potential for polymer synthesis using this compound with a generic diazide monomer, based on typical results from CuAAC polymerizations.

PropertyDescriptionExpected Outcome
Polymer Type Linear polymer formed via step-growth polymerization.High molecular weight, linear polytriazole.
Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).High efficiency and regioselectivity, forming 1,4-disubstituted triazoles.
Monomers This compound and a generic diazide (e.g., 1,4-diazidobutane).Alternating copolymer structure.
Catalyst System Typically a Cu(I) source like CuBr, often with a stabilizing ligand.Fast reaction rates under mild conditions.
Polymer Backbone Contains alternating aromatic ether and triazole linkages.Enhanced thermal stability and specific solubility characteristics.

This table is illustrative of the expected outcomes from the polymerization of this compound based on established principles of click chemistry.

Surface Functionalization and Nanomaterials

The ability to modify surfaces with specific chemical functionalities is crucial for the development of advanced materials for applications in electronics, biotechnology, and catalysis. This compound can be covalently attached to surfaces that have been pre-functionalized with azide groups. This surface modification, facilitated by the CuAAC reaction, allows for the precise control of surface properties such as hydrophobicity, chemical reactivity, and biocompatibility. nih.gov For example, attaching this molecule to the surface of a medical implant could be a step in rendering the surface more compatible with biological tissues.

In the realm of nanotechnology, this compound can be used to functionalize nanoparticles, such as gold or silver nanoparticles, to create hybrid materials with novel properties. mdpi.com The functionalized nanoparticles can exhibit improved stability and dispersibility, and the attached molecules can serve as linkers for attaching other molecules, such as drugs or targeting ligands for biomedical applications. nih.gov

The following table summarizes the key aspects of using this compound for surface and nanoparticle functionalization.

Application AreaMethodKey FeaturesPotential Impact
Surface Functionalization "Click" reaction of the alkyne group with an azide-modified surface.Covalent and stable attachment; precise control over surface chemistry.Altered wettability, adhesion, and biocompatibility of materials.
Nanomaterial Synthesis Ligand exchange or "clicking" onto azide-functionalized nanoparticles.Creates a functional organic shell on the nanoparticle core.Enhanced stability, tailored surface properties, and potential for targeted drug delivery.

This table provides a summary of the anticipated applications and outcomes of using this compound in surface science and nanotechnology, based on the known reactivity of alkyne-functionalized molecules.

Q & A

Q. What synthetic strategies are recommended for preparing 1-[4-(2-Propynyloxy)phenyl]-1-ethanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Friedel-Crafts acylation , where 4-(2-propynyloxy)benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

  • Catalyst loading : 1.0–1.2 equivalents of AlCl₃ to minimize side reactions.
  • Temperature : Maintain 0–5°C to control exothermicity and reduce decomposition.
  • Solvent : Dichloromethane or nitrobenzene for optimal electrophilic activation. Purification via silica gel chromatography (hexane:EtOAc, 4:1) yields ~70–75% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for carbonyl carbon) and propynyloxy substituent (δ ~4.8 ppm for OCH₂C≡CH).
  • IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing effects and validate bond angles/planarity. Cross-reference with computational data (e.g., DFT at B3LYP/6-311+G(d,p)).

Q. How should researchers handle stability issues during storage and experimentation?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the propynyl group.
  • Light Sensitivity : Avoid prolonged UV exposure, as the acetylphenone moiety may undergo photodegradation.
  • Reaction Compatibility : Use anhydrous conditions to prevent hydrolysis of the acetyl group.

Advanced Research Questions

Q. How can discrepancies between computational and experimental spectral data be resolved?

  • NMR/IR Mismatches : Apply solvent correction models (e.g., Polarizable Continuum Model) to DFT calculations. For example, DMSO-d₆ solvent effects can shift carbonyl peaks by 5–10 ppm.
  • Crystal vs. Solution States : Use X-ray diffraction to identify intermolecular interactions (e.g., π-stacking) that alter spectral profiles in solid-state vs. solution.

Q. What mechanistic insights govern the compound’s reactivity in Friedel-Crafts acylation?

  • Electrophilic Activation : AlCl₃ coordinates with acetyl chloride, generating a reactive acylium ion.
  • Regioselectivity : The propynyloxy group directs electrophilic substitution to the para position via resonance stabilization.
  • Side Reactions : Competing O-acylation can occur if stoichiometry is unbalanced; mitigate by slow addition of acyl chloride.

Q. How can this compound be integrated into electrochemical biosensors?

  • Electrode Modification : Incorporate into carbon paste electrodes (CPE) with multi-walled carbon nanotubes (MWCNTs, 5% w/w) to enhance surface area.
  • Electrocatalytic Applications : Functionalize with ferrocene derivatives to improve electron transfer kinetics. Achieve a limit of detection (LOD) of 0.1 μM for thiol-containing analytes (e.g., L-cysteine) at pH 7.0.

Q. What strategies optimize the compound’s use as a precursor in pharmaceutical intermediates?

  • Williamson Ether Synthesis : React with alkyl halides to introduce substituents (e.g., 3-chloropropyl indole derivatives) for bioactive molecule synthesis.
  • Click Chemistry : Utilize the propynyl group for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates.

Q. How do structural modifications influence biological activity?

  • Antimicrobial Studies : Replace the propynyloxy group with methoxy or hydroxy substituents to assess changes in MIC values against Gram-positive bacteria.
  • SAR Analysis : Correlate logP values (calculated via QSPR models) with membrane permeability for anticancer activity screening.

Q. What advanced analytical methods validate purity in complex mixtures?

  • HPLC-MS : Use a C18 column (ACN:H₂O gradient) with ESI+ ionization to detect trace impurities (e.g., unreacted aldehyde).
  • DSC/TGA : Monitor thermal stability (decomposition >200°C) and crystallinity.

Q. How can reaction yields be improved in scale-up synthesis?

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat dissipation and reduce AlCl₃ usage by 30%.
  • Catalyst Recycling : Recover AlCl₃ via aqueous workup and ion-exchange resins.

Data Contradiction and Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns?

  • Dynamic Effects : Rotameric exchange of the propynyloxy group at room temperature broadens peaks. Use low-temperature NMR (–40°C) to resolve splitting.
  • Isotopic Impurities : Check deuterated solvent purity (e.g., CDCl₃ vs. DMSO-d₆).

Q. How to address inconsistent electrochemical responses in modified electrodes?

  • Surface Fouling : Pre-treat electrodes with 0.1 M HNO₃ to remove adsorbed byproducts.
  • Reproducibility : Standardize paste composition (e.g., 70% graphite, 20% paraffin, 10% modifier).

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1-[4-(2-Propynyloxy)phenyl]-1-ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.